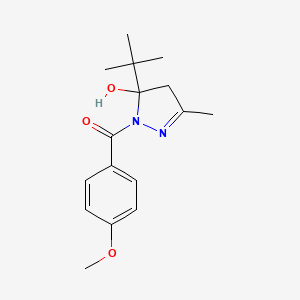
5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as TAK-242 and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to have potential applications in scientific research. One of the most promising applications is in the field of immunology. This compound has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections. TLR4 signaling has also been implicated in various inflammatory diseases such as sepsis, atherosclerosis, and rheumatoid arthritis. Therefore, the inhibition of TLR4 signaling by 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol could have therapeutic potential in these diseases.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of TLR4 signaling. TLR4 is a receptor that recognizes bacterial lipopolysaccharides (LPS) and initiates an immune response. The binding of LPS to TLR4 leads to the activation of the MyD88-dependent and MyD88-independent pathways, which ultimately result in the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines. 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol inhibits the MyD88-dependent pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of MyD88.
Biochemical and Physiological Effects:
The inhibition of TLR4 signaling by 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to LPS stimulation. In vivo studies have also shown that 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can reduce the severity of sepsis in mice by inhibiting TLR4 signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its specificity for TLR4 signaling. This compound does not affect other TLRs or other signaling pathways, which makes it a useful tool for studying the role of TLR4 in various diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate its potential therapeutic applications in inflammatory diseases such as sepsis, atherosclerosis, and rheumatoid arthritis. Another direction is to study the effects of this compound on other immune cells and signaling pathways. Additionally, the development of more soluble analogs of 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol could improve its efficacy and make it more suitable for in vivo studies.
Conclusion:
In conclusion, 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has potential applications in scientific research. Its ability to inhibit TLR4 signaling makes it a promising tool for studying the role of TLR4 in various diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been reported using various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzoyl hydrazine with tert-butyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with methyl vinyl ketone to obtain the final product.
Propiedades
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-16(20,15(2,3)4)18(17-11)14(19)12-6-8-13(21-5)9-7-12/h6-9,20H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRTPZNBRZDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-tert-butyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

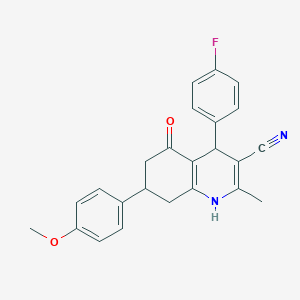
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)

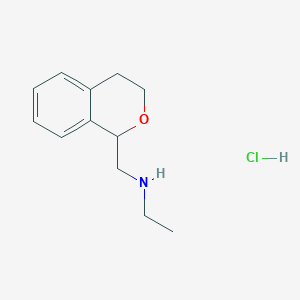
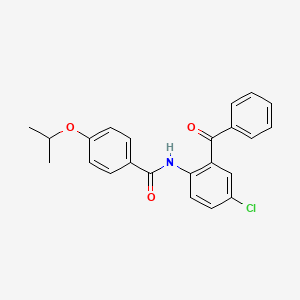
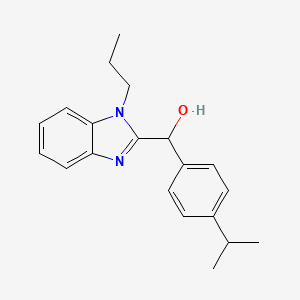

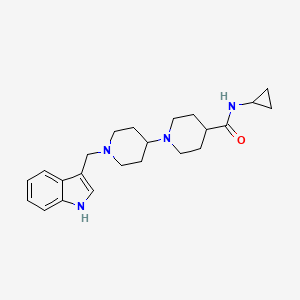
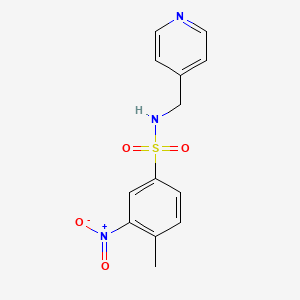
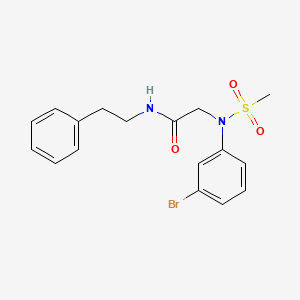
![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)
